molecular formula C10H18F3NO2 B1477473 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol CAS No. 2098026-60-7

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1477473
CAS No.: 2098026-60-7
M. Wt: 241.25 g/mol
InChI Key: CVPDKXNDERCPLU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H18F3NO2 and its molecular weight is 241.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioevaluation in Medicinal Chemistry

Researchers have designed and synthesized a series of compounds, including those based on piperidin-4-ols, aimed at developing novel Selective Estrogen Receptor Modulators (SERMs) for potential applications in treating estrogen-responsive conditions such as breast cancer. These compounds were evaluated for their cytotoxicity against human MCF-7 breast cancer cells, with modifications to the molecular motif leading to enhanced activity, demonstrating the compound's relevance in the development of new therapeutic agents (Yadav et al., 2011).

Antidepressant Activity Assessment

In a study focusing on the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), compounds were prepared and evaluated for their antidepressant activity. The series included derivatives of piperidin-1-yl propan-2-ols, demonstrating some fluoxetine-like antireserpine and anorexigenic activity, indicating their potential utility in developing new antidepressant therapies (Kiran Kumar et al., 2004).

Development of Antimicrobial Agents

A study on the synthesis of compounds under different solvent conditions as potent antimicrobial agents involved the creation of naphthalene-2-ol derivatives, showcasing the compound's application in generating new antimicrobial strategies. This research demonstrates the compound's versatility in contributing to the development of new antimicrobial therapies (Kottapalle & Shinde, 2021).

Application in Organic Synthesis and Material Science

Research into the synthesis of novel trifluoromethylated compounds, including β-acetal-diols and their application in synthesizing pyrrolidin-2-one derivatives, highlights the utility of such compounds in organic synthesis. These studies provide insights into the compound's role in facilitating the creation of new materials and chemicals with potential applications across various fields (Zanatta et al., 2001).

Luminescence Properties in Material Science

Investigations into the synthesis of europium (III) complexes for their luminescence properties, involving derivatives of the compound, demonstrate its application in developing new materials with potential uses in lighting, display technologies, and optical devices. This research underscores the compound's importance in advancing material science through the development of novel luminescent materials (Moriguchi et al., 2017).

Properties

IUPAC Name

2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO2/c1-2-16-9(10(11,12)13)3-5-14(6-4-9)7-8-15/h15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPDKXNDERCPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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